molecular formula C21H15NO3 B13808065 5-Methyl-6-oxo-5,6-dihydro-8-phenanthridinyl benzoate

5-Methyl-6-oxo-5,6-dihydro-8-phenanthridinyl benzoate

Katalognummer: B13808065
Molekulargewicht: 329.3 g/mol
InChI-Schlüssel: RSVGQVAIUJSTOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl-: is a complex organic compound that belongs to the class of phenanthridinones. This compound is characterized by the presence of a phenanthridinone core structure with a benzoyloxy group at the 8th position and a methyl group at the 5th position. Phenanthridinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the oxidation of amines with benzoyl peroxide to form the benzoyloxy group . The reaction conditions often require a significant amount of water in combination with cesium carbonate to achieve high selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using benzoyl peroxide and other reagents under controlled conditions to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenanthridinones and benzoyloxy derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6(5H)-phenanthridinone,8-(benzoyloxy)-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as HIV-1 integrase, by binding to the active site and preventing the enzyme from catalyzing its reaction . The compound may also interact with DNA and other cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Phenanthridinone: The parent compound without the benzoyloxy and methyl groups.

    Benzoyloxy derivatives: Compounds with similar benzoyloxy groups but different core structures.

    Methylated phenanthridinones: Compounds with methyl groups at different positions on the phenanthridinone core.

Uniqueness: 6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl- is unique due to the specific combination of the benzoyloxy and methyl groups on the phenanthridinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C21H15NO3

Molekulargewicht

329.3 g/mol

IUPAC-Name

(5-methyl-6-oxophenanthridin-8-yl) benzoate

InChI

InChI=1S/C21H15NO3/c1-22-19-10-6-5-9-17(19)16-12-11-15(13-18(16)20(22)23)25-21(24)14-7-3-2-4-8-14/h2-13H,1H3

InChI-Schlüssel

RSVGQVAIUJSTOZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(C=C3)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.